

# Glesatinib Xenograft Model in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Glesatinib** (MGCD265) is a potent, orally bioavailable, spectrum-selective inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It has demonstrated significant antitumor activity in preclinical xenograft models, particularly those with MET alterations such as MET exon 14 deletion (METex14 del) mutations.[4][5][6] This document provides detailed application notes and experimental protocols for establishing and utilizing **Glesatinib** xenograft models in mice to evaluate its therapeutic efficacy and mechanism of action.

#### Introduction

The c-MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation, through mutations, amplification, or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[4][7] **Glesatinib** is a type II MET inhibitor that has shown efficacy in both treatment-naive and resistant settings, notably in tumors harboring mutations that confer resistance to type I MET inhibitors.[4][5][6] Xenograft models are indispensable tools for the in vivo evaluation of novel anticancer agents like **Glesatinib**, allowing for the assessment of efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

### **Data Presentation**



**Table 1: Glesatinib Efficacy in Cell Line-Derived** 

Xenograft (CDX) Model

| Cell<br>Line | Cancer<br>Type           | MET<br>Alterati<br>on           | Mouse<br>Strain  | Glesatin<br>ib Dose<br>(oral) | Treatme<br>nt<br>Duratio<br>n | Tumor<br>Growth<br>Inhibitio<br>n (TGI) | Referen<br>ce |
|--------------|--------------------------|---------------------------------|------------------|-------------------------------|-------------------------------|-----------------------------------------|---------------|
| Hs746T       | Gastric<br>Carcinom<br>a | MET Amplifica tion, METex14 del | NOD/SCI<br>D     | 60 mg/kg<br>daily             | 11-32<br>days                 | Complete<br>Regressi<br>on              | [4]           |
| MKN-45       | Gastric<br>Carcinom<br>a | MET<br>Amplifica<br>tion        | Not<br>Specified | 60 mg/kg<br>daily             | Not<br>Specified              | Regressi<br>on                          | [4]           |

**Table 2: Glesatinib Efficacy in Patient-Derived Xenograft** 

(PDX) Models

| PDX<br>Model | Cancer<br>Type | MET<br>Alteration | Glesatini<br>b Dose<br>(oral) | Treatmen<br>t Duration | Tumor<br>Respons<br>e | Referenc<br>e |
|--------------|----------------|-------------------|-------------------------------|------------------------|-----------------------|---------------|
| LU2503       | NSCLC          | METex14<br>del    | 60 mg/kg<br>daily             | ~3 weeks               | Marked<br>Regression  | [4]           |
| LU5381       | NSCLC          | METex14<br>del    | 60 mg/kg<br>daily             | ~4.5 weeks             | Marked<br>Regression  | [4]           |

# Experimental Protocols Cell Line-Derived Xenograft (CDX) Model Protocol: Hs746T

Materials:

Hs746T human gastric carcinoma cells



- Growth medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- Immunodeficient mice (e.g., NOD/SCID, 10-12 weeks old)[4]
- Glesatinib
- Vehicle for **Glesatinib** (see formulation below)
- · Calipers for tumor measurement
- Syringes and needles (27-30 gauge)

#### Procedure:

- Cell Culture: Culture Hs746T cells in the recommended growth medium until they reach 70-80% confluency.
- · Cell Harvesting:
  - Wash cells with PBS.
  - Add Trypsin-EDTA to detach the cells.
  - Neutralize trypsin with complete medium and centrifuge the cell suspension.
  - Wash the cell pellet twice with sterile PBS.
  - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
  - Perform a cell count and viability assessment (e.g., trypan blue exclusion, viability should be >98%).[4]
  - Adjust the cell suspension to a final concentration of 10 x 10<sup>6</sup> cells/mL.



- Tumor Implantation:
  - Anesthetize the mice.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (containing 1 million cells) into the flank of each mouse.[4]
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
- Treatment Initiation:
  - When tumors reach an average volume of 400-500 mm<sup>3</sup>, randomize the mice into treatment and control groups.[4]
- Glesatinib Administration:
  - Prepare Glesatinib for oral administration (see protocol below).
  - Administer Glesatinib orally at a dose of 60 mg/kg daily.[4] The control group should receive the vehicle only.
- Endpoint:
  - Continue treatment and monitoring for the specified duration (e.g., 2-4.5 weeks).[4]
  - Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study.[4]
  - Excise tumors, weigh them, and process for further analysis (e.g., Western blot, immunohistochemistry).[4]

## **Preparation of Glesatinib for Oral Administration**



#### Materials:

- Glesatinib powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile water or 5% Dextrose in Water (D5W)
- Carboxymethylcellulose sodium (CMC-Na)

Formulation Example (Suspension):

A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in a solution containing DMSO, PEG300, Tween 80, and water.

- Dissolve Glesatinib in DMSO to create a stock solution (e.g., 100 mg/mL).[8]
- For a final dosing solution, take the required volume of the DMSO stock and add PEG300, mix well.[8]
- Add Tween 80 to the mixture and mix thoroughly.[8]
- Finally, add sterile water or D5W to reach the final desired concentration, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.[8]</li>

Alternative Formulation (CMC-Na Suspension):

**Glesatinib** can also be prepared as a homogenous suspension in Carboxymethylcellulose sodium (CMC-Na).[8]

- Prepare a sterile solution of 0.5% to 2% CMC-Na in water.
- Weigh the required amount of **Glesatinib** powder.



 Gradually add the CMC-Na solution to the powder while vortexing or sonicating to create a uniform suspension.

Note: The optimal formulation should be determined empirically to ensure stability and bioavailability.

#### **Animal Welfare and Monitoring**

- Monitoring: Monitor mice daily for clinical signs of distress, including changes in posture, activity, and grooming.
- Body Weight: Record the body weight of each mouse at least three times a week.[4] Significant weight loss (>15-20%) is a humane endpoint.
- Tumor Burden: Regularly measure tumor volume. Ulceration of the tumor is also a humane endpoint.
- Humane Endpoints: Euthanize animals that show signs of significant distress, exceed the
  maximum tumor size, or meet other predefined humane endpoint criteria to minimize
  suffering.

# Visualization Glesatinib Mechanism of Action





Click to download full resolution via product page

Caption: Glesatinib inhibits c-MET signaling pathway.



#### **Glesatinib Xenograft Experimental Workflow**



Click to download full resolution via product page



Caption: Experimental workflow for Glesatinib xenograft studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. staff.flinders.edu.au [staff.flinders.edu.au]
- 3. HS746T Xenograft Model | Xenograft Services [xenograft.net]
- 4. HS746T Xenograft Model Altogen Labs [altogenlabs.com]
- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for voluntary oral administration of drugs in mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Glesatinib Xenograft Model in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671580#glesatinib-xenograft-model-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com